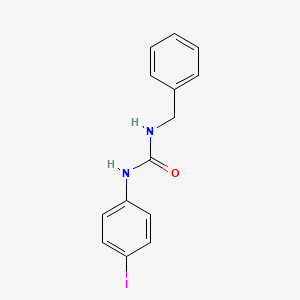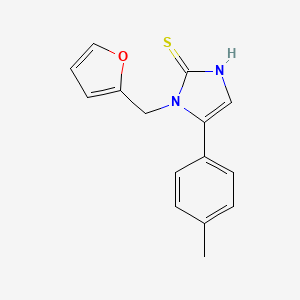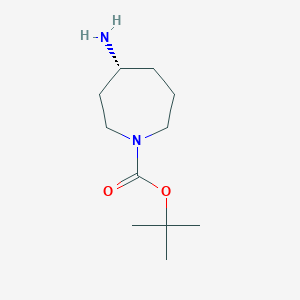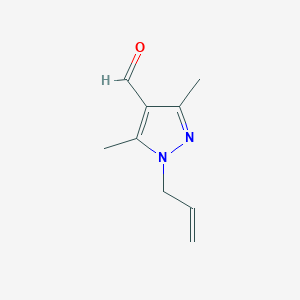
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1155595-91-7 . It has a molecular weight of 164.21 . The compound is available in solid form and liquid form .
Molecular Structure Analysis
The InChI code for 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is1S/C9H12N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h4,6H,1,5H2,2-3H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a solid or liquid at room temperature. .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been utilized in various chemical synthesis processes. For instance, it undergoes Vilsmeier-Haak formylation to form corresponding 4-formyl derivatives (Attaryan et al., 2006). Additionally, it is involved in the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Attaryan, Antanosyan, & Asratyan, 2008), and the creation of highly functionalized novel symmetric 1,4-dihydropyridines (Thakrar et al., 2012).
Studies in Organic Chemistry
Research in organic chemistry has explored the mass spectral fragmentation of its thio- and dithioacetals under electron impact and chemical ionization (Klyba et al., 2011). This compound has also been used to synthesize 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, showcasing its versatility in forming complex organic structures (Asiri & Khan, 2011).
Biological and Pharmaceutical Applications
In the field of biological and pharmaceutical research, it's been involved in the synthesis and characterization of novel chitosan Schiff bases with heterocyclic moieties, demonstrating antimicrobial activity (Hamed et al., 2020). Another study focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluating their antioxidant and anti-inflammatory activities (Sudha, Subbaiah, & Mahalakshmi, 2021).
Materials Science and Engineering
In materials science, it has been used in the synthesis and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, contributing to the development of novel materials (Singh, Rawat, & Sahu, 2014).
Coordination Chemistry
The compound has been part of studies in coordination chemistry, such as its use in the assembly of coordination networks of cationic (η3‐Allyl)palladium complexes (Cano et al., 2003).
Additional Chemical Applications
Further chemical applications include its involvement in the synthesis of novel and efficient 4-Indazolyl-1,3,4-trisubstituted Pyrazole Derivatives (Hote & Lokhande, 2014), and in the formation of coumarin derivatives containing pyrazole and indenone rings as potent antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3,5-dimethyl-1-prop-2-enylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAFMKMRZDCHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC=C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656253 | |
| Record name | 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1155595-91-7 | |
| Record name | 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



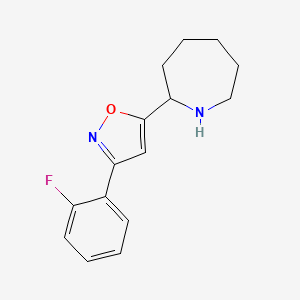
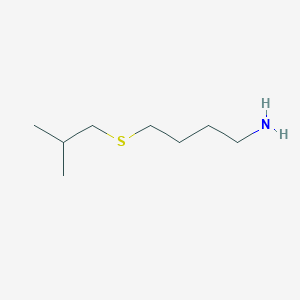
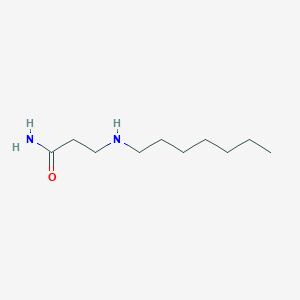
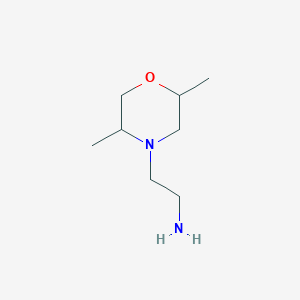
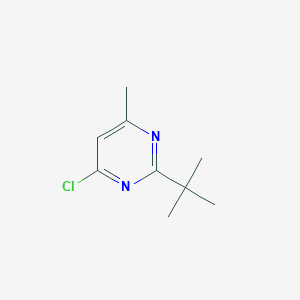
![5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine](/img/structure/B1438831.png)
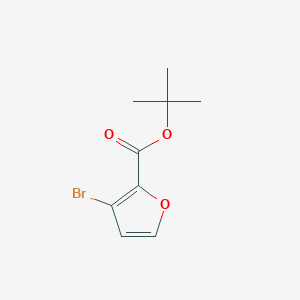
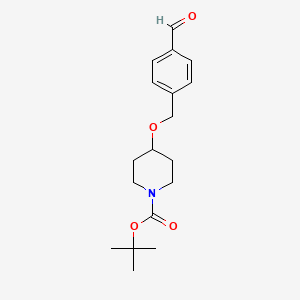
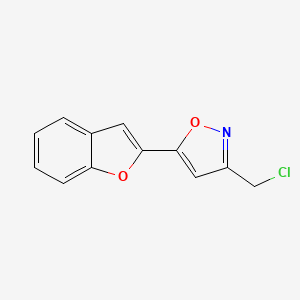
![1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438839.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)
